molecular formula C4H9O2S+ B1212564 dimethylsulfonioacetic acid CAS No. 24220-08-4

dimethylsulfonioacetic acid

Cat. No.: B1212564
CAS No.: 24220-08-4
M. Wt: 121.18 g/mol
InChI Key: PSBDWGZCVUAZQS-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimethylsulfonioacetic acid is a sulfonium compound that plays a significant role in various biochemical processes. It is known for its involvement in the synthesis of methionine through enzymatic transmethylation reactions. This compound is characterized by its unique structure, which includes a sulfonium ion bonded to a carboxymethyl group.

Scientific Research Applications

Dimethylsulfonioacetic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a methylating agent in organic synthesis.

    Biology: It plays a role in the study of enzymatic transmethylation processes.

    Medicine: Research into its potential therapeutic applications, including its role in methionine metabolism.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dimethylsulfonioacetic acid can be synthesized through the reaction of dimethyl sulfide with chloroacetic acid under basic conditions. The reaction typically involves the use of a strong base such as sodium hydroxide to facilitate the nucleophilic substitution reaction, resulting in the formation of this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow reactors, to ensure consistent quality and yield. The use of advanced purification techniques, including crystallization and distillation, is essential to obtain high-purity this compound suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Dimethylsulfonioacetic acid undergoes several types of chemical reactions, including:

    Oxidation: It can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it back to dimethyl sulfide.

    Substitution: Nucleophilic substitution reactions can replace the sulfonium group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols and amines can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Dimethyl sulfide.

    Substitution: Various substituted acetic acids depending on the nucleophile used.

Mechanism of Action

The mechanism of action of dimethylsulfonioacetic acid involves its role as a methyl donor in enzymatic reactions. It interacts with enzymes such as thetin-homocysteine S-methyltransferase, facilitating the transfer of a methyl group to homocysteine, resulting in the formation of methionine and S-methylthioglycolic acid . This process is crucial for various metabolic pathways and cellular functions.

Comparison with Similar Compounds

Dimethylsulfonioacetic acid can be compared with other sulfonium compounds such as dimethylsulfoniopropionate and (carboxymethyl)(dimethyl)sulfonium . While these compounds share similar structural features, this compound is unique in its specific role in methionine synthesis and its distinct chemical reactivity. The comparison highlights its uniqueness in terms of its specific applications and reactivity patterns.

List of Similar Compounds

  • Dimethylsulfoniopropionate
  • (Carboxymethyl)(dimethyl)sulfonium

Properties

CAS No.

24220-08-4

Molecular Formula

C4H9O2S+

Molecular Weight

121.18 g/mol

IUPAC Name

carboxymethyl(dimethyl)sulfanium

InChI

InChI=1S/C4H8O2S/c1-7(2)3-4(5)6/h3H2,1-2H3/p+1

InChI Key

PSBDWGZCVUAZQS-UHFFFAOYSA-O

SMILES

C[S+](C)CC(=O)O

Canonical SMILES

C[S+](C)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
dimethylsulfonioacetic acid
Reactant of Route 2
dimethylsulfonioacetic acid
Reactant of Route 3
Reactant of Route 3
dimethylsulfonioacetic acid
Reactant of Route 4
dimethylsulfonioacetic acid
Reactant of Route 5
Reactant of Route 5
dimethylsulfonioacetic acid
Reactant of Route 6
dimethylsulfonioacetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.